Tert-butyl (R)-4-(6-amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate
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Overview
Description
Tert-butyl ®-4-(6-amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate is a complex organic compound that features a tert-butyl group, an imidazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ®-4-(6-amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an aldehyde, an amine, and a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the imidazole intermediate.
Addition of the Tert-butyl Group: The tert-butyl group is typically introduced via a tert-butylation reaction using tert-butyl chloride and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halides, amines, dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
Tert-butyl ®-4-(6-amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and synthetic analogs.
Biological Studies: It is employed in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Tert-butyl ®-4-(6-amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-(3-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-6-methoxy-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-1-yl)ethyl)carbamate
- Tert-butyl (2-(3-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-6-methoxy-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-1-yl)ethyl)carbamate
Uniqueness
Tert-butyl ®-4-(6-amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Biological Activity
Tert-butyl (R)-4-(6-amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, which is known for enhancing lipophilicity and influencing pharmacokinetic properties. The specific structure can be represented as follows:
This molecular formula indicates a complex arrangement that contributes to its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.
- Cell Signaling Pathways : The compound may modulate key signaling pathways that are critical in disease processes, such as cancer or inflammation.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Studies : A study evaluated the compound's effect on various cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to apoptosis induction through caspase activation.
- Antimicrobial Properties : Research highlighted the compound's ability to inhibit the growth of Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.
- Physicochemical Properties : Comparative studies on the physicochemical properties of tert-butyl derivatives revealed that while the tert-butyl group enhances lipophilicity, it may also lead to decreased metabolic stability. This trade-off is crucial in drug design considerations .
Properties
Molecular Formula |
C18H27N5O3 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
tert-butyl (3R)-4-(6-amino-3-methyl-2-oxo-1H-benzimidazol-5-yl)-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C18H27N5O3/c1-11-10-22(17(25)26-18(2,3)4)6-7-23(11)14-9-15-13(8-12(14)19)20-16(24)21(15)5/h8-9,11H,6-7,10,19H2,1-5H3,(H,20,24)/t11-/m1/s1 |
InChI Key |
TZCFSNQLWBIPOT-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1C2=CC3=C(C=C2N)NC(=O)N3C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CCN1C2=CC3=C(C=C2N)NC(=O)N3C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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